Boc-D-Tyr(Bzl)-Oh
Overview
Description
Boc-D-Tyr(Bzl)-Oh, also known as N-α-t.-Boc-D-Tyr(Bzl)-Oh, is a derivative of the amino acid tyrosine. It is commonly used as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the hydroxyl group of the tyrosine residue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Tyr(Bzl)-Oh can be synthesized through several methods. One common approach involves the protection of the amino group of D-tyrosine with a Boc group and the hydroxyl group with a benzyl group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) and benzyl bromide in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr(Bzl)-Oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the Boc and benzyl protecting groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, substituted tyrosine compounds, and various quinones .
Scientific Research Applications
Boc-D-Tyr(Bzl)-Oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins using the SPPS method
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-Tyr(Bzl)-Oh primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Boc-D-Tyr(Bzl)-Oh can be compared with other similar compounds, such as:
Boc-O-benzyl-L-tyrosine: Similar in structure but with the L-configuration of tyrosine.
Boc-D-tyrosine: Lacks the benzyl protecting group on the hydroxyl group.
Boc-L-tyrosine: Similar to Boc-D-tyrosine but with the L-configuration.
The uniqueness of this compound lies in its specific configuration (D-tyrosine) and the presence of both Boc and benzyl protecting groups, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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